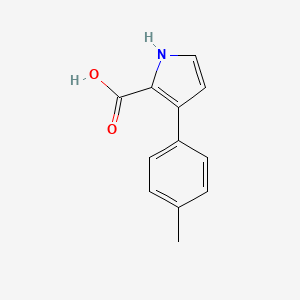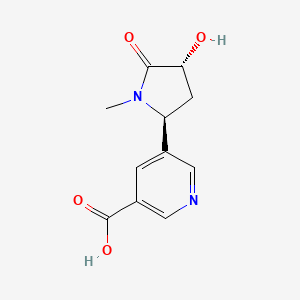
3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride is an organic compound with the molecular formula C8H4BrClF2O2 It is a derivative of benzoyl chloride, featuring bromine, fluorine, and methoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 5,6-difluoro-2-methoxybenzoyl chloride using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic aromatic substitution: The bromine and fluorine substituents can direct electrophiles to specific positions on the benzene ring.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic aromatic substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.
Applications De Recherche Scientifique
3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride involves its interaction with molecular targets through its reactive functional groups. The benzoyl chloride moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The bromine and fluorine substituents can influence the compound’s reactivity and specificity by affecting its electronic properties and steric hindrance.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxybenzoyl chloride: Lacks the bromine and fluorine substituents, resulting in different reactivity and applications.
5-Bromo-2-methoxybenzoyl chloride:
Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy and bromine substituent but differs in the ester functional group instead of the benzoyl chloride.
Uniqueness
3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride is unique due to the combination of bromine, fluorine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H4BrClF2O2 |
|---|---|
Poids moléculaire |
285.47 g/mol |
Nom IUPAC |
5-bromo-2,3-difluoro-6-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H4BrClF2O2/c1-14-7-3(9)2-4(11)6(12)5(7)8(10)13/h2H,1H3 |
Clé InChI |
OYJSBQHTUWHJSX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1C(=O)Cl)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)





![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)


